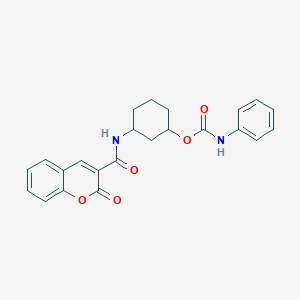

3-(2-oxo-2H-chromene-3-carboxamido)cyclohexyl phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 2-oxo-2H-chromene-3-carboxamide . Chromenes are a class of chemical compounds which contain a chromene ring, a structural element found in many natural products and pharmaceutical agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, there are known methods for synthesizing related compounds. For instance, 2-oxo-2H-chromene-3-carboxamides can be synthesized by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . Another method involves the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution .Aplicaciones Científicas De Investigación

Synthesis and Crystallography

- Synthetic Protocols : A range of synthetic methodologies have been developed for constructing chromene derivatives, showcasing their versatility in organic synthesis. For example, a one-pot three-component protocol has been used for synthesizing indolyl-4H-chromene-3-carboxamides, highlighting an efficient and promising synthetic strategy with broad substrate scope and high yield of products. These derivatives were also evaluated for their antioxidant and antibacterial activities, showing good potential in these areas (Subbareddy & Sumathi, 2017).

- Crystal Structures : The study of crystal structures of chromene derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, provides insights into their molecular conformations, which is crucial for understanding their reactivity and interactions in biological systems. These studies reveal details about the anti-rotamer conformation and the positions of the amide and pyran ring oxygen atoms, which can influence the compound's chemical behavior (Reis et al., 2013).

Biological Applications

- Antimicrobial and Antioxidant Activities : Chromene derivatives have been reported to exhibit antimicrobial and antioxidant properties. For instance, certain indolyl-4H-chromene-3-carboxamides show significant activity against bacterial strains and possess good antioxidant activity, making them potential candidates for drug development (Subbareddy & Sumathi, 2017).

- Pharmacological Evaluation : Novel coumarin derivatives containing thiazolidin-4-one rings have been synthesized and their biological properties estimated. These compounds have shown promise in antibacterial activity, highlighting the potential of chromene derivatives in developing new antimicrobial agents (Ramaganesh et al., 2010).

Novel Synthetic Approaches

- Atom Economical Syntheses : Efficient atom economical one-pot multicomponent syntheses of densely functionalized 4H-chromene derivatives have been developed. These methods emphasize the importance of green chemistry principles in synthesizing medicinally relevant compounds, offering routes with minimal waste and high atom economy (Boominathan et al., 2011).

Propiedades

IUPAC Name |

[3-[(2-oxochromene-3-carbonyl)amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c26-21(19-13-15-7-4-5-12-20(15)30-22(19)27)24-17-10-6-11-18(14-17)29-23(28)25-16-8-2-1-3-9-16/h1-5,7-9,12-13,17-18H,6,10-11,14H2,(H,24,26)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRSYLVKJZSJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2669625.png)

![N-[1-(4-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2669631.png)

![5-[[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2669632.png)

![N-[3-(1-adamantyloxy)propyl]-4-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2669633.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2669639.png)

![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2669643.png)